molecular formula C16H11NO4 B10801326 N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide

N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide

Cat. No.: B10801326
M. Wt: 281.26 g/mol
InChI Key: MNLYRKCFZAYRLB-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 793712-73-9) is an innovative small molecule identified through computer-aided drug design as a potent agonist of the auxin receptor Transport Inhibitor Response 1 (TIR1) . This compound, referred to as K-10 in research, exhibits exceptional root growth-promoting activity in model plants such as Arabidopsis thaliana and Oryza sativa (rice), with performance far exceeding that of traditional auxins like 1-naphthylacetic acid (NAA) . Its primary research value lies in its mechanism of action: it binds to the TIR1 receptor with high affinity, enhancing the transcriptional activity of auxin response genes and down-regulating the expression of root growth-inhibiting genes . Molecular docking analyses confirm that K-10 has a stronger binding ability with TIR1 than NAA, making this class of derivatives a promising scaffold for the development of novel plant growth regulators aimed at establishing deeper and more robust root systems to enhance crop production . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H11NO4/c18-16(15-7-10-3-1-2-4-12(10)21-15)17-11-5-6-13-14(8-11)20-9-19-13/h1-8H,9H2,(H,17,18)

InChI Key

MNLYRKCFZAYRLB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C16H11NO4
  • CAS Number : 793712-73-9
  • Molecular Weight : 281.26 g/mol

The structure features a benzofuran core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

This compound exhibits its biological effects through various molecular interactions. The primary mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in tumor cells.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial for cellular responses to external stimuli.

Anticancer Properties

Research has shown that this compound possesses notable anticancer activity. In vitro studies indicate that it can inhibit the growth of several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest it exhibits activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate its potential as a therapeutic agent in treating infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : A recent study demonstrated that this compound significantly reduced tumor size in MCF-7 xenograft models, suggesting its potential as a chemotherapeutic agent .
  • Antifungal Activity Assessment : In a clinical trial assessing antifungal properties, patients treated with formulations containing this compound showed improved outcomes against resistant strains of Candida .

Scientific Research Applications

Anticancer Properties

The benzofuran scaffold is well-documented for its anticancer activity. Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study published in Journal of Medicinal Chemistry investigated derivatives of benzofuran compounds, revealing that modifications to the benzodioxole moiety enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The structural features allow for interaction with inflammatory mediators, potentially reducing inflammation in models of diseases such as arthritis.

Case Study:
In vitro studies showed that derivatives of this compound reduced TNF-alpha levels in macrophages, suggesting a mechanism for its anti-inflammatory activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These include:

  • Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptors: Potential modulation of receptor activity could lead to therapeutic effects in various conditions.

Industrial Applications

In addition to pharmaceutical applications, this compound can be utilized in the development of advanced materials due to its unique chemical structure. Its potential use in polymers or coatings could enhance material properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzofuran Carboxamides

(a) N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 888463-55-6)
  • Structure : Incorporates a 4-phenylbutanamido group at the 3-position of the benzofuran ring.
  • Molecular Formula : C₂₆H₂₂N₂O₅.
  • Molecular Weight : 442.5 g/mol.
  • However, this may reduce aqueous solubility. Purity and yield data are unspecified, but synthetic routes involve HATU-mediated coupling .
(b) N-(Benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide (CAS 888460-53-5)
  • Structure : Features a 2,6-difluorobenzamido group at the 3-position.
  • Molecular Formula : C₂₃H₁₄F₂N₂O₅.
  • Molecular Weight : 436.4 g/mol.
  • Key Features: Fluorine atoms enhance electronegativity and metabolic stability. The reduced molecular weight compared to CAS 888463-55-6 may improve bioavailability. No melting point or solubility data are reported .
(c) N-(2-Phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide
  • Structure : Replaces the benzo[d][1,3]dioxol group with a 2-phenylbenzoxazole moiety.
  • Molecular Formula : C₂₂H₁₄N₂O₃.
  • Molecular Weight : 354.36 g/mol.
  • Key Features : The benzoxazole group acts as a bioisostere for benzo[d][1,3]dioxol, offering altered π-π stacking and hydrogen-bonding capabilities. The lower molecular weight suggests improved pharmacokinetic profiles .

Non-Benzofuran Analogues with Benzo[d][1,3]dioxol Moieties

(a) α-Ketoamide Derivatives (e.g., 4p–4u in )
  • Examples :
    • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p).
    • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide (4u).
  • Key Features : These compounds exhibit Rf values of 0.30–0.35 (hexane/EtOAc), indicating moderate polarity. Their melting points are unspecified, but NMR data confirm structural integrity .
(b) Penta-2,4-dienamide Derivatives (e.g., D14–D20 in )
  • Examples :
    • D14: Melting point 208.9–211.3°C, 13.7% yield.
    • D16: Melting point 231.4–233.5°C, 21.3% yield.
  • Key Features : Extended conjugation in the dienamide chain may enhance UV absorption and binding to planar targets like kinases. Lower yields suggest synthetic challenges .

Cyclopropane and Thiazole Derivatives

(a) Cyclopropanecarboxamide Derivatives ()
  • Example : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55).
  • These compounds are explored as modulators of ATP-binding cassette transporters .
(b) Thiazole Derivatives ()
  • Example : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)... (BD00803695).
  • Purity : 97%.
  • Key Features : Thiazole rings enhance metabolic stability and are prevalent in kinase inhibitors. High purity suggests optimized synthetic protocols .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N-(Benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide C₁₇H₁₁NO₄ 293.28 None (parent compound) Rigid scaffold, moderate lipophilicity
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide C₂₆H₂₂N₂O₅ 442.5 4-Phenylbutanamido Increased hydrophobicity
N-(Benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide C₂₃H₁₄F₂N₂O₅ 436.4 2,6-Difluorobenzamido Enhanced metabolic stability
N-(2-Phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide C₂₂H₁₄N₂O₃ 354.36 2-Phenylbenzoxazole Bioisosteric replacement
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) C₁₆H₁₃NO₅ 299.28 4-Methoxyphenyl Rf = 0.30 (hexane/EtOAc 7:3)

Research Implications

  • Structural Modifications : Substituents on the benzofuran ring (e.g., fluorine, phenylbutanamido) significantly alter physicochemical and ADMET properties.
  • Therapeutic Potential: Analogues targeting ABC transporters () and O-GlcNAcase () suggest applications in cystic fibrosis and neurodegenerative diseases.
  • Synthetic Challenges : Lower yields in dienamide derivatives () highlight the need for optimized coupling strategies.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A typical synthesis involves: (i) Benzofuran-2-carboxylic acid activation via thionyl chloride to form the acid chloride. (ii) Amide coupling with 1,3-benzodioxol-5-amine using a base (e.g., triethylamine) in anhydrous dichloromethane. (iii) Purification via flash chromatography (e.g., n-pentane/ethyl acetate gradients) or recrystallization (chloroform/methanol) . Challenges include controlling side reactions during amide bond formation and ensuring high regioselectivity .

Q. How can researchers validate the purity and identity of synthesized batches?

  • Methodological Answer : Use a combination of:
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • 1H/13C NMR to confirm proton environments and carbon assignments (e.g., benzofuran C-2 carbonyl at ~165 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of derivatives?

  • Methodological Answer :
  • Catalytic systems : Copper catalysts (e.g., CuI) enhance efficiency in coupling reactions (e.g., carbonylative borylamidation of alkenes, yielding γ-boryl amides with 58% efficiency under 5 kg/cm² H₂ pressure) .
  • Temperature control : Reflux in 1,4-dioxane at 120°C for 18–24 h ensures complete conversion in heterocyclic ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .

Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in kinase assays)?

  • Methodological Answer :
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies.
  • Structural analogs : Synthesize derivatives (e.g., replacing the benzodioxole with a methoxy group) to isolate pharmacophoric contributions .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., backbone NH of Glu91 in MAPK).
  • QSAR models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends .

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